Ethanol, 2-[2-[4-(phenylmethoxy)phenoxy]ethoxy]-
Description
Ethanol, 2-[2-[4-(phenylmethoxy)phenoxy]ethoxy]- (IUPAC name: 2-[2-(4-(benzyloxy)phenoxy)ethoxy]ethanol) is a synthetic compound characterized by a central ethanol backbone substituted with two ethoxy groups and a 4-(phenylmethoxy)phenoxy moiety.
Key physicochemical properties (extrapolated from structural analogs):
- Molecular formula: C₁₉H₂₄O₅ (estimated)
- Molecular weight: ~356.4 g/mol
- Polarity: Moderate due to ether and hydroxyl groups.
Properties
IUPAC Name |
2-[2-(4-phenylmethoxyphenoxy)ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O4/c18-10-11-19-12-13-20-16-6-8-17(9-7-16)21-14-15-4-2-1-3-5-15/h1-9,18H,10-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXOCGOSUHMJYOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)OCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70609827 | |
| Record name | 2-{2-[4-(Benzyloxy)phenoxy]ethoxy}ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70609827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142879-00-3 | |
| Record name | 2-{2-[4-(Benzyloxy)phenoxy]ethoxy}ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70609827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation of 2-(4-Benzyloxyphenyl)ethanol Intermediate
A key intermediate, 2-(4-benzyloxyphenyl)ethanol, is prepared by etherification of 2-(4-hydroxyphenyl)ethanol with benzyl bromide in the presence of anhydrous potassium carbonate in dry acetone under reflux conditions for approximately 8 hours. The reaction mixture is then filtered, concentrated, and extracted with ethyl acetate. The organic layer is washed with brine, dried over sodium sulfate, and purified by silica gel column chromatography using hexanes/ethyl acetate (5:1) as eluent to yield the intermediate with high purity.
| Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|
| 2-(4-hydroxyphenyl)ethanol | Benzyl bromide, K2CO3, reflux in dry acetone | ~85-90 | Etherification step, mild base |
Formation of the Phenoxyethoxyethanol Backbone
The phenoxyethoxyethanol moiety is constructed by reacting the intermediate with ethylene oxide or ethylene glycol derivatives under controlled conditions. This step often requires a catalyst and careful temperature control to avoid side reactions. The reaction proceeds via nucleophilic attack of the phenolic oxygen on the epoxide ring, forming the ether linkage.
Introduction of the Phenylmethoxy Group
The phenylmethoxy group is introduced by further etherification of the phenolic hydroxyl group with benzyl bromide or similar benzylating agents. This step is typically performed under reflux with potassium carbonate or other bases in polar aprotic solvents such as acetone or dimethylformamide (DMF).
Purification and Isolation
The crude product is purified by silica gel column chromatography, recrystallization, or solvent extraction techniques. Common solvents include hexanes, ethyl acetate, and acetonitrile. The final compound is obtained as a colorless crystalline solid with melting points typically in the range of 105-110 °C depending on purity.
Representative Reaction Scheme
| Step | Reactants | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 1 | 2-(4-hydroxyphenyl)ethanol + benzyl bromide + K2CO3 | Reflux in dry acetone, 8 h | 2-(4-benzyloxyphenyl)ethanol | 85-90 |
| 2 | Intermediate + ethylene oxide | Catalyst, controlled temp | Phenoxyethoxyethanol derivative | 80-85 |
| 3 | Phenolic intermediate + benzyl bromide + base | Reflux, polar aprotic solvent | Ethanol, 2-[2-[4-(phenylmethoxy)phenoxy]ethoxy]- | 75-85 |
Research Findings and Analytical Data
- Mass Spectrometry (MS): Confirms molecular weight and fragmentation pattern consistent with the target compound.
- Nuclear Magnetic Resonance (NMR): Proton NMR shows characteristic aromatic and ether proton signals, confirming the structure.
- Chromatography: Silica gel column chromatography effectively separates the product from impurities.
- Yield and Purity: Optimized reaction conditions yield the compound in 75-90% yield with high purity after purification.
Alternative Preparation Routes
Some patents and literature suggest alternative methods involving:
- Use of epoxide intermediates such as 2-(4-phenoxyphenyl)oxirane, prepared by epoxidation of ketone precursors followed by ring-opening reactions.
- Preparation of related phenoxyethanol derivatives via selective substitution and esterification steps.
These methods provide flexibility depending on available starting materials and desired scale.
Summary Table of Preparation Methods
| Method | Key Steps | Advantages | Limitations |
|---|---|---|---|
| Etherification with benzyl bromide | Reflux with K2CO3 in acetone | High selectivity, good yield | Requires dry conditions |
| Epoxide ring-opening | Epoxidation followed by nucleophilic attack | Versatile intermediate formation | Multi-step, requires careful control |
| Esterification and substitution | Acid/base catalysis, chromatography | Well-established protocols | Longer synthesis time |
Chemical Reactions Analysis
Types of Reactions
Ethanol, 2-[2-[4-(phenylmethoxy)phenoxy]ethoxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The phenoxy and phenylmethoxy groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution Reagents: Halogens (Cl2, Br2), alkyl halides, and other electrophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted phenoxy and phenylmethoxy derivatives.
Scientific Research Applications
Ethanol, 2-[2-[4-(phenylmethoxy)phenoxy]ethoxy]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethanol, 2-[2-[4-(phenylmethoxy)phenoxy]ethoxy]- involves its interaction with specific molecular targets. The phenoxy and phenylmethoxy groups can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogs and Their Properties
The following table compares Ethanol, 2-[2-[4-(phenylmethoxy)phenoxy]ethoxy]- with five analogs, highlighting structural variations, applications, and hazards:
Biological Activity
Ethanol, 2-[2-[4-(phenylmethoxy)phenoxy]- (CAS number 142879-00-3) is an organic compound characterized by its complex structure, which includes both phenylmethoxy and phenoxy groups. Its molecular formula is . This compound has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and organic synthesis.
Chemical Structure
The compound features a dual ether structure that enhances its solubility and reactivity. The presence of the phenylmethoxy and phenoxy groups contributes to its unique chemical behavior, making it suitable for various applications.
Synthesis
The synthesis typically involves the reaction of 4-(phenylmethoxy)phenol with ethylene oxide in the presence of a base such as potassium hydroxide. The reaction mechanism is primarily nucleophilic substitution, where the phenoxide ion attacks ethylene oxide to form the desired product. This method can be scaled for industrial production, focusing on optimizing yield and purity through controlled reaction conditions.
Ethanol, 2-[2-[4-(phenylmethoxy)phenoxy]- interacts with specific biomolecular targets, potentially influencing enzyme activity and receptor interactions. The unique structure allows it to modulate biological pathways, which could lead to therapeutic effects.
Biological Evaluations
Research has indicated that this compound exhibits various biological activities:
- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for further investigation in infection control .
- Cytotoxicity : In vitro studies have shown that derivatives of similar compounds exhibit selective cytotoxicity towards certain cancer cell lines while sparing normal cells. This selectivity is crucial for developing anticancer therapies .
Case Studies
- Antimicrobial Studies : A study evaluated the antimicrobial efficacy of related compounds against a range of pathogens. Results indicated significant inhibitory effects, suggesting potential as an antimicrobial agent .
- Cytotoxicity Profiles : In a comparative study involving various derivatives, compounds similar to Ethanol, 2-[2-[4-(phenylmethoxy)phenoxy]- were tested against human cancer cell lines. The findings revealed low nanomolar inhibitory concentrations against specific targets, highlighting the compound's potential in targeted cancer therapies .
Toxicological Data
Toxicity assessments are critical for understanding the safety profile of Ethanol, 2-[2-[4-(phenylmethoxy)phenoxy]-. While specific data on this compound is limited, related compounds have been evaluated for mutagenic properties and general safety profiles .
Comparative Analysis
| Compound Name | Structure | Biological Activity | Notes |
|---|---|---|---|
| Ethanol, 2-[2-[4-(phenylmethoxy)phenoxy]- | C17H20O4 | Antimicrobial, Cytotoxic | Unique dual ether structure |
| Ethanol, 2-(phenylmethoxy)- | C15H18O3 | Moderate cytotoxicity | Simpler derivative |
| Ethylene glycol monobenzyl ether | C10H12O3 | Low antimicrobial activity | Different substituents |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Ethanol, 2-[2-[4-(phenylmethoxy)phenoxy]ethoxy]-, and how can intermediates be optimized?
- Methodology : Multi-step synthesis involving etherification and functional group protection. For example:
- Step 1 : React 4-(phenylmethoxy)phenol with ethylene glycol under acidic conditions to form the primary ether intermediate .
- Step 2 : Introduce a second ethoxy group via nucleophilic substitution, using a catalyst like K₂CO₃ in DMF .
- Optimization : Monitor reaction progress via HPLC or GC-MS to identify side products (e.g., over-alkylation) and adjust stoichiometry or temperature .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm ether linkages and absence of unreacted phenolic groups. Compare chemical shifts with computational predictions (e.g., DFT) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
- Chromatography : Reverse-phase HPLC with UV detection to assess purity (>98%) .
Q. What solvent systems are compatible with this compound for use in organic synthesis?
- Methodology : Test solubility in polar aprotic solvents (DMF, DMSO) and ethers (THF). Avoid protic solvents (e.g., water, alcohols) due to potential ether cleavage. Solubility data can be predicted using COSMO-RS simulations .
Advanced Research Questions
Q. How can computational modeling improve the design of derivatives with enhanced stability?
- Methodology :
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) of ether linkages to identify hydrolysis-prone sites .
- Molecular Dynamics (MD) : Simulate interactions with biological membranes or polymers to predict compatibility in drug delivery systems .
- AI-Driven Tools : Use platforms like COMSOL Multiphysics to model reaction kinetics and optimize conditions (e.g., temperature, catalysts) .
Q. What experimental strategies resolve contradictions in thermodynamic data (e.g., enthalpy of formation)?
- Methodology :
- Calorimetry : Perform bomb calorimetry to measure ΔfH° and compare with literature values (e.g., NIST Chemistry WebBook) .
- Error Analysis : Use statistical tools (e.g., Monte Carlo simulations) to quantify uncertainties in experimental measurements .
- Cross-Validation : Compare results with ab initio calculations (e.g., G4 theory) to identify systematic errors .
Q. How can researchers investigate the compound’s role in coordination chemistry for macrocyclic ligand synthesis?
- Methodology :
- Template Synthesis : Utilize lanthanide ions (e.g., La³⁺) to template macrocycle formation, monitored via UV-Vis and ESI-MS .
- Stability Constants : Determine log K values using potentiometric titrations in aqueous/organic mixed solvents .
- X-Ray Crystallography : Resolve ligand-metal coordination geometry to validate design principles .
Data Contradiction and Validation
Q. How should researchers address discrepancies in reported reaction yields for this compound?
- Methodology :
- Reproducibility Trials : Replicate published protocols under inert atmospheres (N₂/Ar) to exclude oxygen/humidity interference .
- DoE (Design of Experiments) : Apply factorial design to isolate variables (e.g., catalyst loading, solvent purity) affecting yield .
- Meta-Analysis : Aggregate data from PubChem, Reaxys, and NIST to identify outliers and establish consensus values .
Tables for Key Data
| Property | Value/Technique | Source |
|---|---|---|
| Molecular Weight | 316.38 g/mol | Computed via PubChem |
| Predicted LogP | 2.8 (via ACD/Labs) | |
| Thermal Stability | Decomposes at >250°C (TGA) | |
| Preferred Solvents | DMF, THF, Chloroform |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
